molecular formula C6H7NS B7809986 5-Methylpyridine-3-thiol CAS No. 762272-49-1

5-Methylpyridine-3-thiol

Cat. No.: B7809986
CAS No.: 762272-49-1
M. Wt: 125.19 g/mol
InChI Key: NTYHFXOCIUBEJO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridine-3-thiol can be achieved through several methods. One common approach involves the reaction of 5-methylpyridine with thiolating agents under controlled conditions. For example, the reaction of 5-methylpyridine with hydrogen sulfide in the presence of a catalyst can yield this compound. Another method involves the use of thiourea as a thiolating agent, which reacts with 5-methylpyridine under acidic conditions to produce the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of thiolating agents, catalysts, and reaction conditions can be tailored to achieve efficient production. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The methyl and thiol groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Methylpyridine-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methylpyridine-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-thiol: Lacks the methyl group at the 5-position.

    5-Methylpyridine: Lacks the thiol group at the 3-position.

    3-Methylpyridine-5-thiol: Has the methyl and thiol groups at different positions.

Uniqueness

5-Methylpyridine-3-thiol is unique due to the presence of both a methyl group and a thiol group on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methylpyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-2-6(8)4-7-3-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYHFXOCIUBEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312797
Record name 5-Methyl-3-pyridinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762272-49-1
Record name 5-Methyl-3-pyridinethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762272-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-pyridinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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